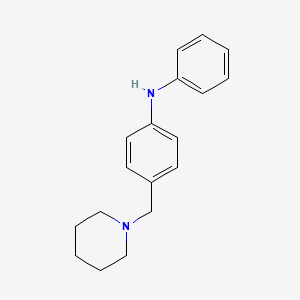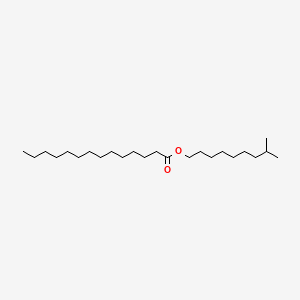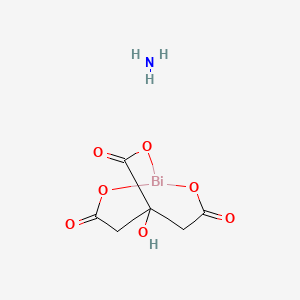
Ammoniumbismuthcitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium bismuth citrate is a chemical compound with the formula (NH₄)Bi(C₆H₄O₇)·3H₂O. It is a coordination complex formed by the reaction of bismuth citrate with ammonium hydroxide. This compound is known for its applications in medicine, particularly in the treatment of gastrointestinal disorders, and in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium bismuth citrate is synthesized by treating bismuth citrate with an aqueous solution of ammonium hydroxide. The reaction typically involves a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of 2.0–4.0. The product is then dried at 100°C for 2 hours and held in air for three days to ensure the water is part of the compound rather than adsorbed .
Industrial Production Methods: In industrial settings, bismuth citrate is obtained by dissolving metallic bismuth in nitric acid, followed by precipitation with citric acid. The resulting bismuth citrate is then reacted with ammonium hydroxide under controlled conditions to produce ammonium bismuth citrate .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium bismuth citrate undergoes various chemical reactions, including complexation, hydrolysis, and redox reactions. It can form complex salts with free carboxyl groups that are soluble in water with a neutral reaction .
Common Reagents and Conditions:
Complexation: Involves reacting with ammonium hydroxide.
Hydrolysis: Occurs in aqueous solutions, leading to the formation of metal ammine complexes.
Redox Reactions: Can involve reagents like nitric acid and citric acid.
Major Products: The major products formed from these reactions include complex salts like ammonium bismuth citrates and metal ammine complexes .
Wissenschaftliche Forschungsanwendungen
Ammonium bismuth citrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ammonium bismuth citrate involves its ability to form complexes with biological molecules. In the treatment of gastrointestinal disorders, it acts by inhibiting the growth of Helicobacter pylori and promoting the healing of ulcers. The compound’s antimicrobial properties are attributed to its ability to disrupt intracellular iron metabolism and reduce bacterium-host cell adhesion .
Vergleich Mit ähnlichen Verbindungen
Bismuth Subcitrate: Used in antiulcer medications and has similar applications in treating gastrointestinal disorders.
Bismuth Nitrate: Utilized in the synthesis of other bismuth compounds and in various industrial processes.
Bismuth Oxide: Employed in the production of superconducting materials and as a catalyst in chemical reactions.
Uniqueness: Ammonium bismuth citrate is unique due to its high solubility in water and its ability to form stable complexes with biological molecules. This makes it particularly effective in medical applications, especially in the treatment of gastrointestinal disorders .
Eigenschaften
Molekularformel |
C6H8BiNO7 |
|---|---|
Molekulargewicht |
415.11 g/mol |
IUPAC-Name |
azane;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
InChI-Schlüssel |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
Kanonische SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



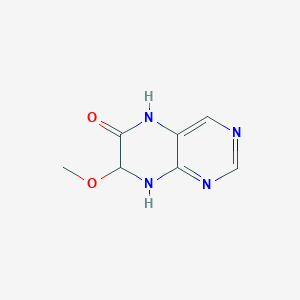

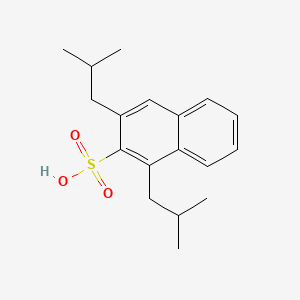
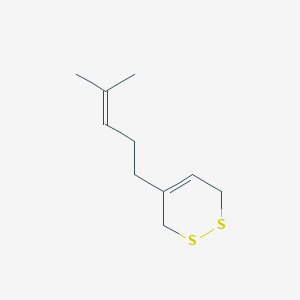
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
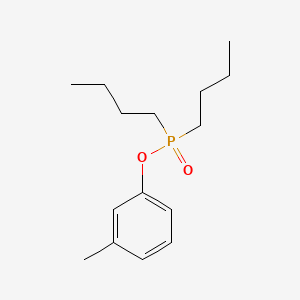

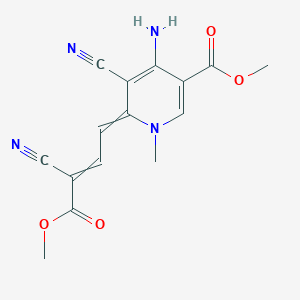
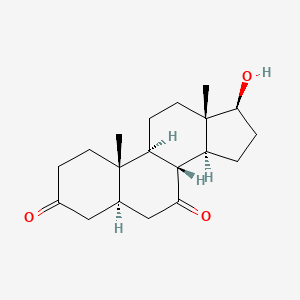

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
